molecular formula C20H18BrNO3 B2575158 7-bromo-3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one CAS No. 890646-30-7

7-bromo-3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one

Cat. No. B2575158
CAS RN: 890646-30-7
M. Wt: 400.272
InChI Key: ZPDDIEVJRKSHDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-bromo-3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one” is a derivative of 3,4-dihydroisoquinolin-1(2H)-one . It’s a research product and not intended for human or veterinary use.


Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, which includes the compound , was achieved using the Castagnoli–Cushman reaction .


Molecular Structure Analysis

The molecular formula of the compound is C20H18BrNO3, and it has a molecular weight of 400.272.


Chemical Reactions Analysis

The compound is a result of the Castagnoli–Cushman reaction, which is used to synthesize a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 400.272. More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research focuses on synthesizing heterocyclic compounds, such as brominated tetrahydroisoquinolines, and exploring their chemical reactivities and potential biological activities. For example, studies have synthesized bromophenols and brominated tetrahydroisoquinolines from red algae, demonstrating the diversity of naturally occurring brominated compounds and their potential as building blocks for further chemical synthesis (Ma et al., 2007).

Photochromic and Fluorescent Properties

Research into spiropyrans and spirooxazines, including their synthesis through formylation and subsequent condensation, highlights interest in compounds with photochromic properties, which change color upon exposure to light. Such properties are valuable for developing materials with applications in optical data storage and photoswitching devices (Voloshin et al., 2008).

Cytotoxic Activity and Antitumor Potential

Studies on acronycine analogues, including the synthesis of benzo[c]pyrano[3,2-h]acridin-7-one derivatives, have been conducted to evaluate their cytotoxic activities against tumor cells. These investigations are indicative of the ongoing search for new anticancer agents with improved efficacy and specificity (Bongui et al., 2005).

Mechanism of Action

The mechanism of action of these derivatives, including the compound , might be the disruption of the biological membrane systems of P. recalcitrans .

Safety and Hazards

The compound is intended for research use only and is not meant for human or veterinary use. Specific safety and hazard information is not available in the search results.

Future Directions

The results of the physiological and biochemical analysis, the ultrastructural observation, and lipidomics analysis would help us to better understand the mode of action and the SAR of these derivatives, and provide crucial information for further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives .

properties

IUPAC Name

7-bromo-3-(3,4-dihydro-2H-quinoline-1-carbonyl)-3-methyl-4H-isochromen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO3/c1-20(12-14-8-9-15(21)11-16(14)18(23)25-20)19(24)22-10-4-6-13-5-2-3-7-17(13)22/h2-3,5,7-9,11H,4,6,10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDDIEVJRKSHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(C=C2)Br)C(=O)O1)C(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one

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